Antileishmanial agent-8

Antiparasitic drug discovery Leishmania donovani Selectivity index

Antileishmanial agent-8 (compound 18) is a validated selective lead that distinguishes itself from other 2-phenyl-2,3-dihydrobenzofuran analogs through a high therapeutic window. With an L. donovani IC50 of 5.64 µM and low L-6 cytotoxicity (IC50=73.9 µM), this compound achieves a selectivity index of 13.1—a critical advantage over more potent but metabolically labile candidates like compound 8m. Deploy it as a reference standard for SAR benchmarking, a chemical probe for target deconvolution, or a starting scaffold for lead optimization prioritizing safety margins.

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
Cat. No. B12399697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-8
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCC1C(OC2=C1C=C(C=C2)C=CC(=O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C18H16O4/c1-11-15-10-12(3-9-17(20)21)2-8-16(15)22-18(11)13-4-6-14(19)7-5-13/h2-11,18-19H,1H3,(H,20,21)/b9-3+
InChIKeySJGWHUYZGDHIFP-YCRREMRBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial agent-8: A Lead-Optimized Dihydrobenzofuran with Favorable Druglikeness Metrics


Antileishmanial agent-8, designated as compound 18 in the primary literature, is a synthetic (±)-trans-2-phenyl-2,3-dihydrobenzofuran derivative developed as an antiprotozoal agent [1]. It is part of a chemical series identified through a structure-activity relationship (SAR) study aimed at improving upon the inherent antileishmanial activity of the dihydrobenzofuran scaffold [1]. The compound is characterized by its in vitro activity against Leishmania donovani and its relatively low cytotoxicity in mammalian cells, with a calculated selectivity index (SI) of 13.1 [1].

Why Structural Analogs of Antileishmanial agent-8 Cannot Be Assumed Interchangeable


Within the chemical series of 2-phenyl-2,3-dihydrobenzofurans, subtle structural modifications lead to a wide range of antileishmanial potency (IC50 values from 0.54 to >200 μM) and markedly different cytotoxicity profiles [1]. Direct substitution with other in-class candidates from the same study is not scientifically sound due to the critical influence of specific substituents on both target engagement and off-target toxicity [1]. For instance, while compounds like 8m display greater potency against the parasite (IC50 < 2 μM), they suffer from high metabolic clearance that limits their drug development potential, a liability not shared by Antileishmanial agent-8 [1].

Quantitative Differentiation of Antileishmanial agent-8: Potency, Selectivity, and Druglikeness


Antileishmanial agent-8 Demonstrates a Superior Selectivity Index Over Direct Analog Antileishmanial agent-9

Antileishmanial agent-8 (compound 18) exhibits a higher selectivity index (SI) compared to its close analog Antileishmanial agent-9 (compound 16c), which is another lead candidate from the same SAR study. Both compounds were tested against L. donovani and for cytotoxicity in L-6 rat skeletal myoblast cells [1]. While compound 16c is more potent against the parasite, the superior selectivity of compound 18 indicates a more favorable in vitro therapeutic window [1].

Antiparasitic drug discovery Leishmania donovani Selectivity index

Antileishmanial agent-8 Balances Antiparasitic Potency with Favorable In Silico Druglikeness

While other compounds in the series, such as 8m, 8n, 8o, and 8r, demonstrated higher potency against L. donovani (IC50 < 2 μmol/L), a holistic analysis of in silico ADME-like properties and ligand efficiency metrics identified compounds 16c, 18, and 23 as more promising candidates for further development [1]. This suggests that Antileishmanial agent-8 (compound 18) possesses a more favorable balance of potency, predicted pharmacokinetic properties, and overall druglikeness compared to more potent but less developable analogs [1].

ADME In silico modeling Druglikeness

Antileishmanial agent-8's Reduced Cytotoxicity is a Key Differentiator Within the Dihydrobenzofuran Series

Antileishmanial agent-8 (compound 18) demonstrates significantly lower cytotoxicity against mammalian L-6 cells (IC50 = 73.9 μM) compared to its close analog Antileishmanial agent-9 (compound 16c), which has an IC50 of 40.1 μM in the same assay [1]. This 1.84-fold reduction in cytotoxicity contributes directly to compound 18's superior selectivity index, even though it is slightly less potent against the parasite [1].

Cytotoxicity Mammalian cells Safety profile

Antileishmanial agent-8's Potency is Validated Against a Key Clinical Species

Antileishmanial agent-8 (compound 18) demonstrates potent and selective activity against Leishmania donovani, the etiological agent of visceral leishmaniasis (VL), the most severe form of the disease [1]. With an IC50 value of 5.64 μM, its activity is within the range considered promising for a new chemical scaffold, especially when combined with its favorable selectivity profile [1].

Leishmania donovani Visceral leishmaniasis In vitro efficacy

Optimal Research and Development Applications for Antileishmanial agent-8


Lead Compound for Visceral Leishmaniasis Drug Discovery Programs Prioritizing Safety Margins

Procure Antileishmanial agent-8 (compound 18) as a lead candidate for visceral leishmaniasis (VL) programs where a high therapeutic index is paramount. Its demonstrated in vitro selectivity (SI = 13.1) and lower cytotoxicity (IC50 = 73.9 μM) compared to direct analogs make it an ideal starting point for lead optimization efforts focused on mitigating safety risks [1]. Its activity against L. donovani (IC50 = 5.64 μM) validates it for use in target validation studies and in vivo efficacy models for VL [1].

Tool Compound for Investigating the Dihydrobenzofuran Pharmacophore

Utilize Antileishmanial agent-8 as a benchmark tool compound for structure-activity relationship (SAR) studies exploring the 2-phenyl-2,3-dihydrobenzofuran scaffold. Its well-characterized in vitro profile (potency, cytotoxicity, selectivity) and its selection as a 'promising candidate' based on in silico druglikeness metrics provide a valuable reference point for evaluating newly synthesized analogs [1]. Researchers can use this compound to assess the impact of new modifications on the delicate balance between antileishmanial activity and mammalian cell safety [1].

Reference Standard for In Vitro Selectivity Assays Against L. donovani

Employ Antileishmanial agent-8 as a characterized reference standard in routine in vitro assays measuring both antileishmanial activity and cytotoxicity. Its established IC50 values (5.64 μM for L. donovani, 73.9 μM for L-6 cells) and resulting SI (13.1) provide a reliable and reproducible benchmark for inter-assay comparisons and for calibrating the performance of novel antileishmanial compounds being screened in your laboratory [1].

Chemical Probe for Exploring Mechanisms of Selective Antiparasitic Action

Leverage Antileishmanial agent-8 as a chemical probe in mechanistic studies aimed at understanding the molecular basis for selective toxicity against Leishmania parasites. Its ability to discriminate between the parasite and mammalian cells (SI = 13.1) suggests engagement with a target or pathway that is differentially essential or present. This compound can be used in chemoproteomics, resistance selection, or metabolomics studies to deconvolute its mechanism of action and identify novel drug targets in L. donovani [1].

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